The synthesis of 6-chloro-2-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives has been extensively studied. A key starting point is 6-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one, which was identified through high-throughput screening (HTS). [] The synthesis involves a multi-step process utilizing scaffold hopping and optimization techniques. One crucial aspect is the incorporation of a 1,2-diaryl framework, which significantly enhances binding affinity. [] Further details on specific synthetic routes and reaction conditions can be found in the referenced literature. []
Detailed molecular structure analysis of 6-chloro-2-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has been conducted using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. [] These studies have revealed key structural features, including the presence of the benzoxazinone core, the triazole substituent, and the chloro and trifluoromethyl groups. Understanding the spatial arrangement and electronic properties of these features is crucial for comprehending the compound's interactions with biological targets and its overall pharmacological activity.
6-Chloro-2-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one acts as a mineralocorticoid receptor (MR) antagonist. [] MRs are nuclear receptors involved in regulating electrolyte and fluid balance. The compound competitively binds to the MR, preventing the binding of the natural ligand, aldosterone. [] This inhibition of MR activation disrupts downstream signaling pathways, leading to its therapeutic effects. Studies have demonstrated the compound's potent and selective antagonistic activity against MR, with minimal impact on other steroid hormone receptors. [] Further research is ongoing to fully elucidate the intricacies of its mechanism of action at the molecular level.
6-Chloro-2-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has shown promise in preclinical studies for its potential in treating cardiovascular diseases. [] Its potent and selective mineralocorticoid receptor (MR) antagonist activity suggests its possible use in addressing conditions such as hypertension and congestive heart failure. [] One specific derivative, identified as compound 14n in the referenced study, has demonstrated significant antihypertensive effects in preclinical models. [] Further research is necessary to explore its full therapeutic potential and translate these findings into clinical applications.
CAS No.: 565434-85-7
CAS No.: 1374040-24-0
CAS No.: 2226-71-3
CAS No.: 1976-85-8
CAS No.: 18866-87-0
CAS No.: